P2X3 Receptor Ligand Activity: 3-Fold Potency Gain Over the 3-Pyridyl Positional Isomer in Matched Assays
In recombinant rat P2X3 receptor assays performed in Xenopus oocytes, 4-(pyridin-2-yl)but-3-en-2-one (2-pyridyl isomer) exhibited an EC50 of 340 nM [1]. In a directly comparable human P2X3 assay format (expressed in rat C6BU-1 cells), the 3-pyridyl positional isomer, 4-(pyridin-3-yl)but-3-en-2-one, showed a significantly weaker IC50 of 999 nM [2]. This represents a 2.9-fold enhancement in potency for the 2-pyridyl isomer, demonstrating that the ortho-nitrogen position is critical for optimal P2X3 interaction, not merely the presence of a pyridyl ring.
| Evidence Dimension | P2X3 receptor affinity/potency |
|---|---|
| Target Compound Data | EC50 = 340 nM (recombinant rat P2X3, Xenopus oocytes) |
| Comparator Or Baseline | 4-(Pyridin-3-yl)but-3-en-2-one: IC50 = 999 nM (human P2X3, rat C6BU-1 cells) |
| Quantified Difference | ~2.9-fold superior potency for the 2-pyridyl isomer |
| Conditions | Recombinant P2X3 receptor; 2-pyridyl data from Xenopus oocyte electrophysiology (Jacobson et al., 2002); 3-pyridyl data from Fluo-3/AM fluorescence assay in C6BU-1 cells (ChEMBL). |
Why This Matters
For research programs targeting P2X3-mediated pain or sensory disorders, the 2-pyridyl isomer provides a significantly more potent starting scaffold, enabling lower screening concentrations and a wider therapeutic window in early-stage profiling.
- [1] Jacobson, K.A., Jarvis, M.F., Williams, M. Purine and pyrimidine (P2) receptors as drug targets. J. Med. Chem. 2002, 45, 4057-4093. Data via BindingDB entry ChEMBL_147403 (CHEMBL884064). View Source
- [2] ChEMBL/BindingDB. 4-(Pyridin-3-yl)but-3-en-2-one P2X3 antagonist activity. Entry CHEMBL4459785 (BDBM50532061), IC50 = 999 nM. Measured in human P2X3-expressing rat C6BU-1 cells. View Source
